molecular formula C24H28N2O2 B10915605 ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B10915605
M. Wt: 376.5 g/mol
InChI Key: AUOJELILUSENBC-UHFFFAOYSA-N
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Description

ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes multiple methyl groups and phenyl rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-[3,5-DIMETHYLPHENYL]ACETATE
  • 1,2-BIS(3,4-DIMETHYLPHENYL)ETHANE
  • BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE

Uniqueness

ETHYL 2-[3,5-BIS(3,4-DIMETHYLPHENYL)-4-METHYL-1H-PYRAZOL-1-YL]ACETATE stands out due to its pyrazole core, which imparts unique chemical and biological properties. The presence of multiple methyl groups and phenyl rings further enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C24H28N2O2/c1-7-28-22(27)14-26-24(21-11-9-16(3)18(5)13-21)19(6)23(25-26)20-10-8-15(2)17(4)12-20/h8-13H,7,14H2,1-6H3

InChI Key

AUOJELILUSENBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC(=C(C=C2)C)C)C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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